molecular formula C19H19NOS B2667606 3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2320684-53-3

3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2667606
CAS No.: 2320684-53-3
M. Wt: 309.43
InChI Key: HIWYPSUMLMKNRT-UHFFFAOYSA-N
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Description

3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2320684-53-3) is a chemical compound with the molecular formula C19H19NOS and a molecular weight of 309.42 g/mol . This synthetic small molecule is built on the 8-azabicyclo[3.2.1]octane scaffold, a structural motif recognized as the core of tropane alkaloids, a class of natural products known for their significant pharmacological activities . The compound features a methylidene group at the 3-position and is functionalized with a [4-(thiophen-3-yl)benzoyl] group at the nitrogen atom of the azabicyclic bridge. This specific structure, particularly the biaryl system incorporating a thiophene moiety, suggests potential for interaction with various biological targets and makes it a valuable intermediate in medicinal chemistry and drug discovery research . Researchers can utilize this compound in the design and synthesis of novel ligands, particularly for central nervous system (CNS) targets, given the historical importance of the tropane scaffold in developing transporter inhibitors . Its calculated properties include a topological polar surface area of 48.6 Ų and an XLogP3 value of 4.1, which provide insight into its potential physicochemical and ADMET characteristics . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-13-10-17-6-7-18(11-13)20(17)19(21)15-4-2-14(3-5-15)16-8-9-22-12-16/h2-5,8-9,12,17-18H,1,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWYPSUMLMKNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an alkane or an amine.

Scientific Research Applications

Pharmacological Properties

The compound exhibits properties that make it a candidate for various therapeutic applications:

  • Monoamine Reuptake Inhibition : Similar to other 8-azabicyclo[3.2.1]octane derivatives, this compound acts as a monoamine reuptake inhibitor. Studies indicate that such compounds can inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, which are crucial in treating mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD) .
  • Potential Antidepressant Activity : The inhibition of monoamine reuptake is associated with antidepressant effects. Research has shown that compounds in this class can ameliorate symptoms of depression by enhancing monoaminergic transmission in the central nervous system .

Therapeutic Applications

The therapeutic implications of 3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane are broad:

  • Depression Treatment : Given its role as a monoamine reuptake inhibitor, this compound could be developed into a medication for treating various forms of depression, including major depressive disorder and bipolar disorder .
  • Anxiety Disorders : The anxiolytic potential derived from its pharmacological profile suggests that it may be beneficial for patients suffering from anxiety disorders .
  • ADHD Management : The ability to enhance dopaminergic and noradrenergic transmission positions this compound as a potential treatment option for ADHD .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of related compounds within the same class:

  • A study published in Bioorganic & Medicinal Chemistry Letters highlighted the effectiveness of 8-azabicyclo[3.2.1]octane derivatives in inhibiting monoamine transporters, supporting their use in treating psychiatric disorders .
  • Another research article demonstrated that structural modifications to the azabicyclo framework could enhance selectivity and potency against specific neurotransmitter transporters, suggesting that 3-Methylidene derivatives might be optimized for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of 3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as neurotransmitter receptors. This interaction can modulate the activity of these receptors and influence various physiological processes .

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is widely exploited in medicinal chemistry. Below is a systematic comparison of structural analogs, focusing on substituent effects, synthesis, and biological activity.

Structural Analogs and Substituent Effects
Compound Name Substituents (Position) Key Structural Features Biological Relevance References
Target Compound 3-Methylidene; 8-[4-(thiophen-3-yl)benzoyl] Hybrid aromatic-thiophene group enhances π-π interactions Hypothesized DAT/cocaine analog
WIN35,428 2β-Carbomethoxy; 3β-(4-fluorophenyl) High DAT affinity; cocaine analog DAT imaging agent
RTI336 2β-(3-(4-methylphenyl)isoxazole); 3β-(4-chlorophenyl) Improved metabolic stability vs. WIN35,428 Clinical candidate for cocaine abuse
Compound 42 (Pyrazole sulfonamide) 8-Sulfonylpyrazole; 3-(4-isopentylphenoxy) Non-opioid analgesic; sulfonamide enhances solubility Preclinical pain management
Methyl 3-(4-iodophenyl)-8-methyl-... 3-(4-iodophenyl); 2-carbomethoxy Radiolabeled analog for imaging PET tracer potential
Ethyl benzoylecgonine 3-Benzoyloxy; 2-carboxyethyl Metabolite of cocaine Forensic biomarker

Key Observations :

  • Position 3 : Electron-withdrawing groups (e.g., 4-iodophenyl ) improve target affinity, while methylidene may balance rigidity and metabolic stability .
  • Position 8 : Aryl benzoyl or sulfonamide groups (e.g., pyrazole sulfonamide ) enhance solubility and selectivity. The thiophene-benzoyl hybrid in the target compound could optimize lipophilicity for blood-brain barrier penetration .

Biological Activity

3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane is a compound that belongs to the class of azabicyclic compounds, which have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2OS\text{C}_{19}\text{H}_{20}\text{N}_2\text{OS}

This structure features a bicyclic framework that is characteristic of many biologically active compounds.

Pharmacological Properties

Research has indicated that compounds within the azabicyclo[3.2.1]octane family exhibit a range of pharmacological activities, including:

  • Mu Opioid Receptor Antagonism : Some derivatives have shown efficacy as mu opioid receptor antagonists, which may be beneficial in treating conditions such as opioid-induced bowel dysfunction .
  • Antioxidant Activity : Studies have reported that certain derivatives possess significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells .
  • Antiproliferative Effects : Compounds related to this scaffold have demonstrated antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents .

The biological activity of this compound can be attributed to its interactions with specific biological targets:

  • Receptor Binding : The compound's structure allows it to bind selectively to opioid receptors, influencing pain pathways and gastrointestinal motility.
  • Free Radical Scavenging : The presence of thiophene and other functional groups contributes to its ability to scavenge free radicals, thus providing protective effects against cellular damage.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Mu Opioid AntagonismBlocks opioid receptor activity
AntioxidantReduces oxidative stress
AntiproliferativeInhibits cancer cell growth

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of various azabicyclo compounds against five cancer cell lines (MDA-MB-231, HCT116, HT29, MCF7, SW620). Results indicated that several derivatives exhibited significant inhibitory effects compared to control groups, suggesting a promising avenue for cancer treatment .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent orientation. For example, coupling constants (e.g., J = 8–12 Hz for bridgehead protons) distinguish axial/equatorial positions .
  • HPLC-MS : Used for purity assessment (>95% purity) and quantification in biological matrices. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • Elemental Analysis : Validates synthetic yields and purity (e.g., C, H, N content discrepancies <0.3%) .

What are the primary biological targets of these derivatives?

Basic
These compounds primarily interact with monoamine transporters :

  • Dopamine Transporter (DAT) : Sub-micromolar binding affinity (Ki = 0.1–10 µM) is common, with selectivity influenced by C3 aryl groups .
  • Serotonin Transporter (SERT) : Fluorinated benzyl groups at N8 enhance SERT inhibition (e.g., 21f: Ki = 0.8 µM) .
  • Norepinephrine Transporter (NET) : Less studied, but bulky N8 substituents (e.g., cyclopropylmethyl) reduce NET affinity .

How do substituents at C3 and N8 positions influence DAT/SERT selectivity?

Q. Advanced

  • C3 Modifications : Aryl groups with electron-withdrawing substituents (e.g., 4-F, 4-Cl) improve DAT binding. For example, 22e (bis(4-fluorophenyl)) shows 10× higher DAT affinity than non-halogenated analogs .
  • N8 Substituents : Smaller groups (e.g., 4-fluorobenzyl) favor SERT, while bulkier groups (e.g., cyclopropylmethyl) enhance DAT selectivity. Steric effects disrupt SERT binding pockets .
  • Methodological Insight : Radioligand displacement assays (³H-WIN35,428 for DAT, ³H-citalopram for SERT) quantify selectivity ratios .

What computational methods aid in SAR studies for these compounds?

Q. Advanced

  • Molecular Docking : Predicts binding poses in DAT/SERT homology models. Key interactions include π-π stacking of C3 aryl groups with Phe155 (DAT) and Tyr95 (SERT) .
  • QSAR Models : Hammett constants (σ) for C3 substituents correlate with DAT Ki values (R² >0.85) .
  • Molecular Dynamics : Simulates ligand-induced conformational changes in transporters (e.g., inward-facing vs. occluded states) .

How is enantioselective synthesis achieved for the bicyclic scaffold?

Q. Advanced

  • Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams in acyclic precursors ensures stereocontrol during cyclization .
  • Catalytic Asymmetric Synthesis : Pd-catalyzed allylic amination or organocatalytic desymmetrization of tropinone derivatives achieves >90% enantiomeric excess (ee) .
  • Resolution Techniques : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) separates racemates post-synthesis .

What metabolic pathways are involved in the breakdown of these compounds?

Q. Advanced

  • Phase I Metabolism : Hepatic cytochrome P450 3A4 mediates N-dealkylation (N8 substituent cleavage) and oxidation of the thiophenyl group to sulfoxides .
  • Phase II Metabolism : Glucuronidation of hydroxylated metabolites occurs in vitro (human liver microsomes) .
  • Analytical Tools : LC-MS/MS identifies major metabolites (e.g., m/z shifts of +16 or +176 Da for oxidation/glucuronidation) .

How do researchers address stability and solubility in formulation?

Q. Advanced

  • Salt Formation : Mesylate or tosylate salts improve aqueous solubility (e.g., 423165-08-6: 4-methylbenzenesulfonate salt increases solubility 5×) .
  • Nanoformulations : Lipid nanoparticles or cyclodextrin inclusion complexes enhance plasma half-life (e.g., t₁/₂ extended from 2h to 8h in rodent models) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor hydrolytic cleavage of the benzoyl-thiophene bond .

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